2-Fluoro-5-methoxypyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-methoxypyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2/c1-10-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIJKVHPBURIRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Fluoro 5 Methoxypyridin 3 Ol
Electrophilic Aromatic Substitution Pathways on 2-Fluoro-5-methoxypyridin-3-ol
Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The mechanism generally involves a two-step process: the aromatic ring's pi electrons attack the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex or benzenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com The rate and regioselectivity of EAS are significantly influenced by the electronic properties of the substituents already present on the aromatic ring.
In the case of this compound, the pyridine (B92270) ring is substituted with three groups: a fluorine atom at the 2-position, a methoxy (B1213986) group at the 5-position, and a hydroxyl group at the 3-position. The reactivity of the pyridine ring itself is lower than benzene (B151609) towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. However, the substituents play a crucial role in modulating this reactivity.
Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both are strong activating groups due to their ability to donate electron density to the ring through resonance (a +M effect). They are also ortho-, para-directing.
Fluoro (-F) Group: Halogens are generally deactivating due to their inductive electron withdrawal (-I effect), but they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance (+M effect).
The interplay of these effects determines the preferred positions for electrophilic attack. The powerful activating and directing effects of the hydroxyl and methoxy groups would likely dominate, making the positions ortho and para to them more susceptible to substitution. Specifically, the C4 and C6 positions are activated by the hydroxyl and methoxy groups. However, the C2-fluoro group also influences the electron distribution.
While specific studies on the electrophilic aromatic substitution of this compound are not widely available, related reactions provide insight. For instance, the nitration of methylbenzene results in a mixture of ortho, meta, and para products, demonstrating the directing effect of the methyl group. libretexts.org In more complex systems, the regioselectivity is a balance of the directing effects of all substituents. For example, in the synthesis of trifluoromethyl hydroxyalkylation of 5-phenylthiophen-2-amine, the amino group directs the substitution to the C3 position. mdpi.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Activating/Deactivating Groups | Predicted Reactivity |
| C4 | Ortho to -OH, Meta to -OCH₃, Meta to -F | Highly Activated |
| C6 | Para to -OH, Ortho to -OCH₃, Meta to -F | Highly Activated |
Nucleophilic Substitution Reactions and Their Mechanistic Insights
Nucleophilic substitution (Sₙ) reactions involve an electron-rich nucleophile replacing a leaving group on a substrate. wikipedia.org On aromatic rings, this typically occurs via a nucleophilic aromatic substitution (SₙAr) mechanism, especially when the ring is activated by electron-withdrawing groups. fluorochem.co.uk The SₙAr mechanism usually proceeds through a two-step process: addition of the nucleophile to form a resonance-stabilized carbanion (Meisenheimer complex), followed by elimination of the leaving group.
The pyridine ring is inherently electron-deficient and thus more susceptible to nucleophilic attack than benzene. The presence of the electronegative fluorine atom at the 2-position further activates the ring towards nucleophilic substitution. Fluorine is a good leaving group in SₙAr reactions.
The hydroxyl and methoxy groups, being electron-donating, would generally deactivate the ring towards nucleophilic attack. However, their positions relative to the leaving group are critical. In this compound, the fluorine atom is at an activated position (ortho to the ring nitrogen).
Studies on related fluorinated pyridines demonstrate the feasibility of SₙAr reactions. For example, 2-fluoropyridine (B1216828) readily undergoes nucleophilic substitution. fluorochem.co.uk The rate of these reactions is dependent on the nature of the nucleophile and the reaction conditions. Intramolecular nucleophilic substitutions on alkyl fluorides have also been shown to proceed via an Sₙ2 mechanism, highlighting the possibility of C-F bond cleavage under specific conditions. cas.cn
Table 2: Potential Nucleophilic Substitution Reactions on this compound
| Nucleophile | Potential Product | Reaction Type |
| RO⁻ (Alkoxide) | 2-Alkoxy-5-methoxypyridin-3-ol | SₙAr |
| R₂NH (Amine) | 2-(Dialkylamino)-5-methoxypyridin-3-ol | SₙAr |
| RS⁻ (Thiolate) | 2-(Alkylthio)-5-methoxypyridin-3-ol | SₙAr |
Oxidation and Reduction Chemistry of this compound Derivatives
The oxidation and reduction of pyridine derivatives can involve either the ring system or the substituents. The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions, typically catalytic hydrogenation. Oxidation of the pyridine nitrogen can lead to the formation of N-oxides.
The substituents on this compound also influence its redox chemistry. The hydroxyl group can be oxidized. For instance, whole cells of Burkholderia sp. MAK1 have been shown to hydroxylate various pyridine derivatives. nih.gov This biocatalytic approach offers a regioselective method for the oxidation of pyridinols. nih.gov While direct oxidation studies on this compound are limited, the oxidation of similar compounds, such as 6-chloropyridin-2-amine to 6-amino-2-chloropyridin-3-ol, has been reported. nih.gov
The methoxy group is generally stable to mild oxidizing and reducing agents. The fluorine atom is also typically unreactive under these conditions.
Investigation of Tautomerism (e.g., Pyridinone/Hydroxypyridine) and its Influence on Reactivity
Hydroxypyridines can exist in equilibrium with their pyridinone tautomers. nih.gov For this compound, the following tautomeric equilibrium is possible:
The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. The tautomeric form present can significantly affect the molecule's reactivity. The hydroxypyridine form is aromatic and will undergo reactions typical of phenols and pyridines. The pyridinone form has a different electronic structure and may exhibit reactivity more akin to an α,β-unsaturated carbonyl compound.
The ambident nucleophilic character of hydroxypyridines is a direct consequence of tautomerism. For example, pyridin-2-ol can react with electrophiles at either the nitrogen or the oxygen atom, depending on the reaction conditions. researchgate.net Similarly, the reactivity of this compound in both electrophilic and nucleophilic reactions will be dependent on the predominant tautomeric form. For instance, in reactions with aryl halides, pyridin-3-ol has been shown to react primarily as an oxygen nucleophile. researchgate.net
Radical Reaction Pathways Involving Fluorinated Pyridine Scaffolds
Radical reactions offer alternative pathways for the functionalization of pyridine rings. While less common than ionic reactions for these systems, they can be initiated by radical initiators or photochemically.
One notable example of a radical reaction involving a pyridine derivative is the generation of [¹¹C]CH₃I from [¹¹C]CH₄ and I₂ in an oven, which then participates in a methylation reaction. biorxiv.orgnih.gov Although this example does not directly involve the pyridine ring in the radical initiation step, it demonstrates the use of radical species in the synthesis of complex molecules containing a pyridine scaffold.
The C-F bond, while strong, can be cleaved under certain radical conditions. However, specific studies on radical reactions directly involving the C-F bond of this compound are not readily found in the literature. The general reactivity of fluorinated aromatic compounds in radical reactions would depend on the specific radical species and the reaction conditions.
Advanced Spectroscopic Characterization Methodologies for Structural Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for an unequivocal assignment of all proton and carbon signals of 2-Fluoro-5-methoxypyridin-3-ol.
¹H and ¹³C NMR Techniques for Core Pyridine (B92270) and Substituent Analysis
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity, while the ¹³C NMR spectrum reveals the carbon skeleton.
In the ¹H NMR spectrum of this compound, four distinct signals are anticipated: two for the aromatic protons on the pyridine ring, one for the methoxy (B1213986) group protons, and one for the hydroxyl proton. The aromatic protons, H-4 and H-6, would appear as doublets due to coupling with the fluorine atom and with each other, though these couplings might be small. The chemical shifts are influenced by the electronic effects of the fluorine, hydroxyl, and methoxy substituents. The hydroxyl proton signal (OH) would likely be a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration. The methoxy protons (-OCH₃) would appear as a sharp singlet.
The ¹³C NMR spectrum would display six signals corresponding to the six carbon atoms of the molecule. The chemical shifts of the pyridine ring carbons are significantly influenced by the attached substituents and the ring nitrogen. The carbon directly bonded to the fluorine atom (C-2) would exhibit a large one-bond coupling constant (¹JC-F). Other carbons will also show smaller couplings to fluorine (nJC-F).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound Predicted data based on analysis of similar structures. chemicalbook.comrsc.orgchemicalbook.comchemicalbook.com
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Predicted Couplings |
|---|---|---|---|
| C2 | - | ~155-165 | Large ¹JC-F |
| C3 | - | ~135-145 | 2JC-F, 2JC-H4 |
| C4 | ~7.0-7.4 (d) | ~110-120 | 3JC-F, ¹JC-H |
| C5 | - | ~145-155 | 2JC-F, 2JC-H4, 2JC-H6 |
| C6 | ~7.8-8.2 (d) | ~130-140 | 3JC-F, ¹JC-H |
| -OCH₃ | ~3.8-4.0 (s) | ~55-60 | ¹JC-H |
¹⁹F NMR for Fluorine Atom Localization and Chemical Environment Probing
¹⁹F NMR spectroscopy is essential for directly observing the fluorine atom. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is highly sensitive. huji.ac.il For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C-2 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. This signal would be split into a doublet of doublets due to coupling with the vicinal proton (H-3, if the tautomer exists) and the meta proton (H-4). However, in the specified hydroxypyridine form, significant coupling would be expected to the H-4 proton. The coupling constants in fluoropyridines can be transmitted over several bonds. wikipedia.orgrsc.org
Two-Dimensional NMR Experiments (e.g., HSQC, HMBC, COSY, NOESY)
2D NMR experiments are indispensable for assembling the complete molecular structure by correlating different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. A cross-peak between the signals for H-4 and H-6 would confirm their through-bond connectivity on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals for H-4, H-6, and the methoxy group to their corresponding carbon signals (C-4, C-6, and the methoxy carbon).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular skeleton. Key expected correlations include:
The methoxy protons (-OCH₃) to C-5.
H-4 to C-2, C-3, C-5, and C-6.
H-6 to C-2, C-4, and C-5. These correlations would confirm the substitution pattern on the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum would show through-space correlations, for example, between the methoxy protons and the proton at C-4, confirming their spatial proximity.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. bruker.com
Fourier Transform Infrared (FTIR) Spectroscopy Applications
The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific functional groups. The presence of a hydroxyl group results in a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching. researchgate.net The C-O stretching vibrations for the phenol (B47542) and the ether would appear in the fingerprint region, typically between 1260-1000 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring would produce a series of bands in the 1600-1400 cm⁻¹ region. nih.govspectrabase.com The C-F bond would show a strong absorption band in the 1100-1000 cm⁻¹ range.
Raman Spectroscopy for Complementary Vibrational Analysis
Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound Predicted data based on analysis of similar structures. researchgate.netnih.govspectrabase.comaip.orgcore.ac.uk
| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | 3200-3600 | Weak | Broad, Strong (FTIR) |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium-Strong |
| Aliphatic C-H Stretch (-OCH₃) | 2850-2960 | 2850-2960 | Medium |
| C=C, C=N Ring Stretch | 1400-1610 | 1400-1610 | Strong |
| Phenolic C-O Stretch | 1200-1260 | Variable | Strong (FTIR) |
| Aryl Ether C-O Stretch | 1020-1075 | Variable | Strong (FTIR) |
| C-F Stretch | 1000-1100 | Variable | Strong (FTIR) |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₆H₆FNO₂, the nominal molecular weight is 143 g/mol .
In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z of 143. The fragmentation of this molecular ion is influenced by the functional groups present—a hydroxyl group, a methoxy group, and a fluorine atom on the pyridine ring. The stability of the pyridine ring suggests that initial fragmentation will likely involve the substituents. Potential fragmentation pathways could include:
Loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment ion at m/z 128.
Loss of a hydroxyl radical (•OH) from the alcohol group, resulting in an ion at m/z 126.
Loss of formaldehyde (B43269) (CH₂O) from the methoxy group, which would produce a fragment at m/z 113.
Expulsion of carbon monoxide (CO), a common fragmentation for phenols and related compounds, which could lead to various subsequent ions.
The relative abundances of these and other fragment ions provide a characteristic fingerprint that aids in the structural elucidation of the molecule.
High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously confirming the elemental composition of a compound by measuring its mass with very high accuracy (typically to four or five decimal places). This level of precision allows for the differentiation between compounds that have the same nominal mass but different elemental formulas.
For this compound, the theoretical exact mass can be calculated using the monoisotopic masses of its constituent elements (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). The calculated monoisotopic mass for the neutral molecule [M] is 143.03825 Da. An HRMS analysis would aim to detect the protonated molecule, [M+H]⁺, with a theoretical m/z of 144.04608. The observation of an ion with this exact mass-to-charge ratio would provide strong evidence for the assigned molecular formula of C₆H₇FNO₂⁺.
While specific experimental HRMS data for this compound is not publicly available, predicted data for a closely related isomer, 3-fluoro-5-methoxy-1H-pyridin-2-one (also C₆H₆FNO₂), illustrates the principle. The predicted m/z values for various adducts of this isomer highlight the precision offered by HRMS. uni.lu
Table 1: Predicted HRMS Data for Adducts of an Isomer (C₆H₆FNO₂) *
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 144.04553 |
| [M+Na]⁺ | 166.02747 |
| [M-H]⁻ | 142.03097 |
| [M+K]⁺ | 182.00141 |
Data predicted for the isomer 3-fluoro-5-methoxy-1H-pyridin-2-one. uni.lu This table is for illustrative purposes to show the type of data generated by HRMS.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a workhorse method for assessing the purity of volatile and thermally stable compounds and confirming their identity.
In a GC-MS analysis of a sample of this compound, the compound would first be vaporized and passed through a GC column. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property that depends on the compound's volatility and its interaction with the column's stationary phase. Under a specific set of GC conditions (e.g., column type, temperature program, and carrier gas flow rate), this compound would exhibit a reproducible retention time.
The eluent from the GC column flows directly into the ion source of the mass spectrometer. A mass spectrum is recorded for the component eluting at the characteristic retention time. The presence of a single major peak in the chromatogram would indicate a high degree of purity. The mass spectrum of this peak should correspond to that of this compound, showing the expected molecular ion and fragmentation pattern, thereby confirming its identity. Impurities would appear as separate peaks at different retention times with their own distinct mass spectra.
X-ray Diffraction Analysis for Definitive Solid-State Structure Determination
While mass spectrometry provides invaluable information about a molecule's connectivity and formula, X-ray diffraction analysis of a single crystal is the gold standard for determining the definitive three-dimensional structure of a compound in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated.
For this compound, a successful single-crystal X-ray diffraction experiment would require the growth of a high-quality, single crystal of the material. The crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the electron density within the crystal, which in turn reveals the arrangement of atoms.
The data obtained from such an analysis would provide unambiguous confirmation of the substitution pattern on the pyridine ring, definitively placing the fluorine, methoxy, and hydroxyl groups at the C2, C5, and C3 positions, respectively. Furthermore, it would reveal crucial details about the molecule's conformation and how it packs within the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group.
Table 2: Information Obtainable from Single-Crystal X-ray Diffraction
| Structural Parameter | Type of Information Provided |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). |
| Space Group | The symmetry operations that describe the crystal's internal arrangement. |
| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-O, C-N, C-F). |
| Bond Angles | The angles formed by three connected atoms (e.g., C-C-C, C-O-C). |
| Torsional Angles | The dihedral angles that describe the conformation of the molecule. |
| Intermolecular Interactions | Details of hydrogen bonds, π-π stacking, and other non-covalent forces that govern the crystal packing. |
Although no published crystal structure for this compound is currently available, the application of this technique remains the ultimate method for its solid-state structural verification.
Computational and Theoretical Chemistry Studies on 2 Fluoro 5 Methoxypyridin 3 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. physchemres.orgnanobioletters.com It is particularly effective for determining optimized molecular geometries and energies. For 2-Fluoro-5-methoxypyridin-3-ol, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms. physchemres.orgresearchgate.net These calculations would yield key data on bond lengths, bond angles, and dihedral angles. For example, studies on similar molecules like 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one have shown that DFT can predict bond lengths with high accuracy, showing good correlation with experimental data where available. physchemres.org The optimization process for this compound would likely confirm the planarity of the pyridine (B92270) ring and determine the preferred orientation of the methoxy (B1213986) and hydroxyl groups.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Once the geometry is optimized, DFT can be used to predict various spectroscopic parameters.
Vibrational Frequencies: Theoretical calculations of vibrational frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix), a theoretical vibrational spectrum can be generated. wisc.edu For a related molecule, 2-fluoro-5-bromopyridine, DFT calculations have been used to assign the fundamental vibrational modes. researchgate.net A similar study on this compound would allow for the assignment of characteristic frequencies, such as the O-H stretch, C-F stretch, C-O stretch of the methoxy group, and various pyridine ring vibrations. Calculated frequencies are often systematically scaled to improve agreement with experimental data. nih.gov
Table 1: Illustrative Predicted Vibrational Frequencies for a Substituted Pyridine (Based on data for related fluoropyridines and hydroxypyridines)
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch | ~3600 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=O Stretch (pyridinone tautomer) | ~1680 |
| C=C/C=N Ring Stretch | 1500 - 1600 |
| C-F Stretch | 1150 - 1250 researchgate.net |
| C-O-C Asymmetric Stretch | ~1250 |
| O-H Bend | ~1200 |
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F). nih.gov Calculations on various perfluoro compounds have demonstrated that methods like B3LYP with basis sets incorporating diffuse functions (e.g., 6-31++G(d,p)) can predict ¹⁹F chemical shifts often within 10 ppm of experimental values. nih.gov For this compound, theoretical ¹H, ¹³C, and ¹⁹F NMR spectra could be calculated to aid in structural elucidation and assignment of experimental resonances.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. youtube.com The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive. mdpi.comnih.gov For this compound, DFT calculations would provide the energies of these orbitals and a visualization of their spatial distribution. In similar push-pull purine (B94841) systems, the spatial separation of HOMO and LUMO has been shown to be significant. msu.edu For the title compound, one would expect the HOMO to have significant density on the electron-rich pyridine ring and the oxygen atoms, while the LUMO may be distributed more across the π-system of the ring.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, as shown in the table below.
Table 2: Global Reactivity Descriptors from HOMO/LUMO Energies
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. mdpi.com |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. mdpi.com |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Correlates with chemical reactivity. nih.gov |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability to attract electrons. mdpi.com |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. mdpi.com |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes and intermolecular interactions. For this compound, MD simulations could be used to explore the rotational barriers of the methoxy and hydroxyl groups and to understand how the molecule interacts with solvent molecules, such as water. In studies of other complex molecules, MD simulations have been essential for confirming that a ligand remains stably in a binding pocket and for analyzing the network of intermolecular interactions.
Quantum Mechanical Studies of Reaction Mechanisms and Transition States
Quantum mechanical methods, particularly DFT, are invaluable for mapping out reaction pathways. By locating transition state (TS) structures—the energy maxima along a reaction coordinate—researchers can calculate activation energies and gain a deeper understanding of reaction mechanisms. For this compound, one could investigate various potential reactions, such as electrophilic aromatic substitution or reactions involving the hydroxyl and methoxy groups. For instance, the de Mayo reaction involves a photo-induced [2+2] cycloaddition, where understanding the intermediate steps is key. wikipedia.org A computational study would involve optimizing the geometries of reactants, products, intermediates, and transition states to construct a complete potential energy surface for the reaction.
Topological Studies of Electron Density (e.g., Atoms in Molecules (AIM) Analysis)
The Quantum Theory of Atoms in Molecules (QTAIM or AIM), developed by Richard Bader, analyzes the topology of the electron density (ρ) to define chemical concepts like atoms and bonds. joaquinbarroso.com This method identifies critical points in the electron density where the gradient is zero. joaquinbarroso.com
A Bond Critical Point (BCP) located between two nuclei indicates the presence of a chemical bond. The properties of the electron density at the BCP, such as its magnitude and the value of its Laplacian (∇²ρ), provide quantitative information about the nature of the interaction. For example, covalent bonds typically show a high electron density and a negative Laplacian at the BCP, while weaker interactions like hydrogen bonds show lower density and a positive Laplacian. joaquinbarroso.com An AIM analysis of this compound would precisely characterize the covalent bonds within the molecule (e.g., C-F, C-O, C-N) and could identify any intramolecular hydrogen bonds, for example between the hydroxyl group and the adjacent nitrogen atom.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3-Fluoro-5-methoxy-1H-pyridin-2-one |
| 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one |
| 2-fluoro-5-bromopyridine |
| Acetone |
| Biacetyl |
| 1,3,5-hexatriene |
| Benzophenone |
| Dioxene |
| Pentane-1,3-dione |
Synthetic Utility and Emerging Applications of 2 Fluoro 5 Methoxypyridin 3 Ol As a Chemical Synthon
Role as a Versatile Building Block in Complex Organic Synthesis
2-Fluoro-5-methoxypyridin-3-ol is a highly functionalized pyridine (B92270) derivative that serves as a valuable starting material in multi-step organic synthesis. The presence of three distinct functional groups—hydroxyl, fluoro, and methoxy (B1213986)—at specific positions on the pyridine ring allows for selective and sequential chemical transformations. The fluorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution, a key reaction for introducing a wide range of functionalities. This reactivity, combined with the directing effects of the other substituents, makes it a powerful tool for creating diverse and complex molecules.
Precursor in the Construction of Diverse Heterocyclic Ring Systems
The strategic placement of reactive sites on this compound enables its use as a precursor for building more elaborate heterocyclic frameworks. The hydroxyl and fluoro groups can participate in cyclization reactions to form fused ring systems. For instance, intramolecular reactions can lead to the formation of oxazolopyridines or other bicyclic heteroaromatics, which are common motifs in biologically active compounds. The ability to further functionalize the ring prior to cyclization expands the scope of accessible heterocyclic systems, making this synthon a key component in the synthesis of novel chemical entities.
Intermediate in the Synthesis of Highly Functionalized Fluorinated and Methoxylated Pyridine Derivatives
The inherent functionality of this compound makes it an ideal intermediate for producing pyridine derivatives with a high degree of molecular complexity. mdpi.com The fluorine atom can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides) to generate a library of 2-substituted pyridines. Simultaneously, the hydroxyl group can be alkylated, acylated, or converted into other functional groups. This orthogonal reactivity allows chemists to systematically modify the scaffold and fine-tune the physicochemical properties of the final compounds. The incorporation of fluorine is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. nih.gov
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Resulting Structure |
| Nucleophilic Aromatic Substitution (SNAr) | R-NH2, base | 2-amino-5-methoxypyridin-3-ol derivatives |
| O-Alkylation / O-Acylation | R-X, base / Acyl chloride, base | 3-alkoxy/acyloxy-2-fluoro-5-methoxypyridine |
| Suzuki Cross-Coupling (after OH to OTf conversion) | Arylboronic acid, Pd catalyst | 2-fluoro-3-aryl-5-methoxypyridine derivatives |
| Intramolecular Cyclization | Activating agent, heat | Fused heterocyclic systems (e.g., oxazolopyridines) |
Applications in the Design of Ligands for Metal Coordination and Catalysis
The pyridine nitrogen and the adjacent hydroxyl group in this compound form a potential bidentate chelation site, making the molecule and its derivatives attractive candidates for ligands in coordination chemistry. The electronic properties of the pyridine ring, modulated by the fluoro and methoxy substituents, can influence the stability and reactivity of the resulting metal complexes.
These metal complexes have potential applications in catalysis, where the ligand architecture plays a crucial role in determining the efficiency and selectivity of a reaction. researchgate.net For example, a related compound, 3-Fluoro-5-methoxypyridin-2-amine, is utilized as a ligand in various catalytic reactions to enhance performance. vulcanchem.com The unique electronic signature of such ligands can facilitate complex chemical transformations, opening avenues for the development of novel catalytic systems for fine chemical synthesis. vulcanchem.com
Utility in Materials Science Research
Fluorinated heterocyclic compounds are increasingly significant in the development of advanced materials. nih.gov While specific material properties are beyond the scope of this discussion, the utility of synthons like this compound in materials science research is noteworthy. Its structure can be incorporated into larger molecular frameworks, such as polymers or organic electronic materials. The inclusion of the fluorinated pyridine motif can impart specific thermal or electronic characteristics to the resulting material. For example, perfluoropyridine, a related compound, has been utilized in the synthesis of fluoropolymers and fluorinated network materials due to its unique reactivity. mdpi.com This suggests that this compound could serve as a valuable monomer or building block for creating specialized materials with tailored functionalities.
Exploration of Green Chemistry and Sustainable Synthesis Approaches
In line with the growing emphasis on environmental sustainability, green chemistry principles are being applied to the synthesis of complex molecules like this compound and its derivatives. Traditional synthetic methods often rely on hazardous solvents and reagents. sruc.ac.uk Modern approaches seek to minimize environmental impact by employing more benign alternatives.
Microwave-assisted synthesis is one such approach that can dramatically reduce reaction times from hours to minutes, increase yields, and lower energy consumption. mdpi.comrasayanjournal.co.in Other green techniques being explored include the use of safer, renewable solvents, solvent-free reaction conditions, and the development of catalytic processes that reduce waste generation. rasayanjournal.co.inejcmpr.com These sustainable methods are not only environmentally beneficial but can also offer economic advantages by improving process efficiency. rasayanjournal.co.in The application of these green methodologies to the synthesis and derivatization of fluorinated pyridines represents an important direction for future research. sruc.ac.uk
Table 2: Green Chemistry Strategies in Pyridine Synthesis
| Green Chemistry Principle | Approach | Potential Benefit |
| Waste Prevention | Catalytic reactions, high-yield protocols | Reduced byproducts and purification needs |
| Energy Efficiency | Microwave-assisted synthesis, reactions at ambient temperature | Lower energy consumption and faster reactions mdpi.com |
| Safer Solvents | Use of ionic liquids, water, or supercritical fluids | Reduced toxicity and environmental pollution rasayanjournal.co.in |
| Atom Economy | Multicomponent reactions, addition reactions | Maximized incorporation of starting materials into the final product |
Future Research Directions and Unresolved Challenges in the Chemistry of 2 Fluoro 5 Methoxypyridin 3 Ol
Development of Novel and More Atom-Economical Synthetic Pathways
The concept of atom economy, which emphasizes the maximization of atoms from reactants that are incorporated into the final product, is a cornerstone of green chemistry. chembam.comkccollege.ac.in Current synthetic routes to 2-Fluoro-5-methoxypyridin-3-ol and its derivatives, while effective, may not always be the most atom-economical. Future research should prioritize the development of new synthetic strategies that minimize waste and improve efficiency. nih.govsemanticscholar.org
For instance, exploring catalytic methods that avoid the use of stoichiometric reagents can significantly enhance atom economy. nih.gov The development of one-pot multicomponent reactions, where multiple transformations are carried out in a single reaction vessel, presents another promising approach to streamline syntheses and reduce waste. rsc.org Investigating alternative starting materials derived from renewable resources could also contribute to more sustainable synthetic pathways. nih.gov
Exploration of Under-explored Reaction Manifolds and Selectivity Control
The reactivity of this compound is largely dictated by its functional groups: the fluoro, methoxy (B1213986), and hydroxyl substituents on the pyridine (B92270) ring. While common transformations of these groups are well-documented, there is considerable scope for exploring less conventional reaction manifolds. For example, investigating novel C-H activation strategies at the remaining unsubstituted positions on the pyridine ring could open up new avenues for direct functionalization, avoiding the need for pre-functionalized starting materials. researchgate.net
A significant challenge in the chemistry of polysubstituted pyridines is achieving high regioselectivity and chemoselectivity. mdpi.comsci-hub.se Future research should focus on developing catalytic systems and reaction conditions that allow for precise control over which functional group reacts and at which position. researchgate.netchemrxiv.org This could involve the use of specialized catalysts that can differentiate between the various reactive sites on the molecule or the application of directing groups to guide the reaction to a specific location.
Advanced Computational Modeling for Predictive Chemical Outcomes and Catalyst Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.govsemanticscholar.org In the context of this compound, advanced computational modeling can provide valuable insights into its electronic structure, reactivity, and interaction with catalysts.
Density Functional Theory (DFT) calculations can be employed to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. nih.govsemanticscholar.org Molecular modeling can also be used to simulate the interaction of the pyridinol with different catalyst systems, facilitating the rational design of new and more efficient catalysts for specific transformations. rsc.org For example, computational studies could help in designing catalysts that enhance the selectivity of a particular reaction by stabilizing the transition state leading to the desired product. chemrxiv.org
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
The transition from laboratory-scale synthesis to large-scale industrial production often presents significant challenges. Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. researchgate.neteuropa.eu These benefits include improved heat transfer, enhanced safety for highly exothermic or hazardous reactions, and the potential for higher yields and purity. europa.eu
Future research should explore the adaptation of synthetic routes for this compound and its derivatives to continuous flow processes. The integration of flow chemistry with automated synthesis platforms can further enhance efficiency and enable the rapid production of libraries of derivatives for high-throughput screening in drug discovery programs. researchgate.net
Expanding the Scope of Synthetic Transformations for Diverse Derivatives
The versatility of this compound as a building block stems from the ability to selectively modify its functional groups. Future research should aim to expand the repertoire of synthetic transformations that can be applied to this scaffold to generate a wider range of structurally diverse derivatives. researchgate.netmdpi.commdpi.com
For instance, developing new cross-coupling reactions to introduce a variety of substituents at different positions on the pyridine ring would be highly valuable. researchgate.netacs.org Exploring novel cyclization reactions involving the existing functional groups could lead to the synthesis of fused heterocyclic systems with interesting biological properties. Furthermore, the development of methods for the late-stage functionalization of complex molecules containing the this compound core would be particularly beneficial for medicinal chemistry applications. rsc.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Fluoro-5-methoxypyridin-3-ol, and how can intermediates be optimized?
- Methodological Answer : The synthesis of fluorinated pyridine derivatives often involves nucleophilic substitution or coupling reactions. For example, 2-Fluoro-5-(4-fluorophenyl)pyridine (a structural analog) was synthesized via precursor modification and evaluated for biological activity . Key steps include halogenation of the pyridine ring and selective methoxylation. Optimization can be achieved by adjusting reaction conditions (e.g., temperature, catalysts) and using protecting groups to enhance regioselectivity. Characterization via NMR and X-ray crystallography (as in ) ensures structural fidelity.
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine spectroscopic and computational methods:
- X-ray crystallography : Resolve bond lengths and angles, as demonstrated for related fluoropyridines in .
- NMR : Use -NMR to track fluorine substituent effects and -NMR to confirm methoxy and hydroxyl group positions.
- DFT calculations : Model electronic effects of fluorine and methoxy groups on aromaticity and reactivity.
Q. What are the solubility and stability considerations for this compound in aqueous and organic solvents?
- Methodological Answer : Fluorinated pyridines often exhibit limited aqueous solubility due to hydrophobic fluorine atoms. Test solubility in DMSO (common for biological assays) and methanol/chloroform (for synthetic applications). Stability studies should monitor degradation under light, heat, and varying pH using HPLC. For analogs like 5-Fluoro-2-hydroxybenzoic acid, cold storage (e.g., shipping with blue ice) is recommended to prevent decomposition .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity in drug discovery?
- Methodological Answer : Introduce substituents at the 3-hydroxyl or 5-methoxy positions to modulate bioavailability. For instance:
- Replace the hydroxyl group with a bioisostere (e.g., sulfonate) to improve metabolic stability.
- Add halogenated aryl groups (as in ) to enhance binding to target proteins.
- Evaluate modifications using in silico docking and in vitro assays, as seen in antifungal triazole derivatives .
Q. How should researchers resolve contradictions in reported reactivity or spectral data for fluoropyridine derivatives?
- Methodological Answer : Discrepancies may arise from solvent effects or tautomerism. For example:
- Compare -NMR chemical shifts across solvents (DMSO vs. CDCl) to assess hydrogen bonding impacts.
- Use variable-temperature NMR to detect tautomeric equilibria involving hydroxyl groups.
- Cross-validate with IR spectroscopy to confirm functional group assignments .
Q. What strategies optimize the regioselectivity of electrophilic substitution in this compound?
- Methodological Answer : The electron-withdrawing fluorine and methoxy groups direct electrophiles to specific positions:
- Meta-directing effects : Fluorine at C2 deactivates the ring, favoring substitution at C4 or C6.
- Use protecting groups (e.g., silylation of the hydroxyl group) to block undesired sites.
- Employ directing groups (e.g., boronic esters) in transition-metal-catalyzed reactions, as shown in pyridine functionalization .
Q. How can computational modeling predict the pharmacokinetic properties of this compound derivatives?
- Methodological Answer : Use tools like ADMET Predictor or SwissADME:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
